Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-acetamido-4-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5S/c1-4(11)9-6-5(10(13)14)3-16-7(6)8(12)15-2/h3H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOABQEABDWBTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403475 | |
| Record name | Methyl 3-acetamido-4-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80615-53-8 | |
| Record name | Methyl 3-acetamido-4-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate typically involves the nitration of thiophene derivatives followed by acetamidation and esterification reactions. One common method includes the nitration of methyl thiophene-2-carboxylate to introduce the nitro group at the 4-position. This is followed by the acetamidation of the 3-position using acetic anhydride and a suitable catalyst. The final step involves esterification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted thiophenes, and various acetamido derivatives .
Scientific Research Applications
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring provides structural stability and facilitates interactions with enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s nitration step under harsh acidic conditions results in a lower yield (29.8%) compared to other derivatives, which may employ milder or optimized routes .
- Commercial Accessibility: Unlike the discontinued target compound, analogues like Methyl 3-amino-4-methylthiophene-2-carboxylate remain available in scalable quantities, facilitating broader research use .
Research Findings and Limitations
- Target Compound: While pivotal in PARP-1 studies, its discontinued status suggests challenges in scalability or stability .
- Analogues: Methyl 3-amino-4-methylthiophene-2-carboxylate’s amino group offers versatility in further functionalization, such as acylation or coupling reactions, which are less feasible with nitro groups due to their inertness .
Biological Activity
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes a thiophene ring with both electron-withdrawing (nitro) and electron-donating (acetamido) groups, which significantly influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈N₂O₅S. The presence of the nitro group allows for various reduction reactions, which can enhance its biological activity. The acetamido group contributes to the compound's ability to form hydrogen bonds, potentially increasing its affinity for biological targets.
This compound exhibits its biological effects through several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to reactive intermediates that interact with cellular components, such as proteins and nucleic acids.
- Hydrogen Bonding : The acetamido moiety can form hydrogen bonds with various biological molecules, influencing their activity and stability.
- Structural Stability : The thiophene ring provides a stable backbone that facilitates interactions with enzymes and receptors involved in critical biological pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Preliminary studies have shown activity against various Gram-positive bacteria, including multidrug-resistant strains.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antimicrobial | 1–8 µg/mL |
| Escherichia coli | Antimicrobial | 4–64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including A549 lung cancer cells.
| Cell Line | Viability Reduction (%) | Concentration (µg/mL) |
|---|---|---|
| A549 | 64% at 10 µg/mL | 10 |
| HSAEC1-KT (non-cancerous) | Increased cytotoxicity observed | Various |
The compound's structure appears to play a crucial role in enhancing its anticancer activity, particularly through interactions that lead to DNA damage in cancer cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focused on the antimicrobial activity of this compound against multidrug-resistant Staphylococcus aureus strains showed promising results, indicating a potential application in treating resistant infections .
- Cytotoxicity in Cancer Models : Another investigation into the compound's effects on A549 cells revealed significant reductions in cell viability, suggesting that further exploration into its mechanism could yield valuable insights for cancer therapy development.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the thiophene ring and functional groups in enhancing both antimicrobial and anticancer activities. Compounds with variations in substituents exhibited differing levels of activity, underscoring the need for detailed SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
